molecular formula C26H25N3O3S B281157 N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide

Numéro de catalogue B281157
Poids moléculaire: 459.6 g/mol
Clé InChI: WVQNEZZPZOMJEE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. QNZ was initially developed as an anti-cancer drug due to its ability to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. However, recent studies have identified additional therapeutic applications for QNZ, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases.

Mécanisme D'action

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide exerts its therapeutic effects by inhibiting the activity of NF-κB, a transcription factor that plays a critical role in the regulation of cell survival, proliferation, and inflammation. NF-κB is activated in response to a variety of stimuli, including cytokines, growth factors, and stress signals, and regulates the expression of genes involved in cell growth, survival, and inflammation. By inhibiting the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide can reduce inflammation, inhibit cell growth, and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have a range of biochemical and physiological effects. In addition to its ability to inhibit the activity of NF-κB, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of adhesion molecules involved in leukocyte recruitment. N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to induce apoptosis in cancer cells and to inhibit cell proliferation in a variety of cancer cell lines.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has several advantages and limitations for lab experiments. One advantage is its ability to selectively inhibit the activity of NF-κB, making it a useful tool for studying the role of NF-κB in various cellular processes. However, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has also been shown to have off-target effects, including the inhibition of other transcription factors and enzymes. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for the study of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide. One area of research is the development of more selective inhibitors of NF-κB that do not have off-target effects. Another area of research is the identification of new therapeutic applications for N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, including its potential as an anti-inflammatory agent, an immunosuppressant, and a treatment for autoimmune diseases. Finally, future research could focus on improving the solubility and bioavailability of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide, which could increase its usefulness as a therapeutic agent.

Méthodes De Synthèse

The synthesis of N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide involves a multi-step process that begins with the reaction of 4-butylphenylamine with 8-hydroxyquinoline to form 4-butylphenyl-8-hydroxyquinoline. This intermediate is then reacted with p-toluenesulfonyl chloride to form the corresponding sulfonate ester. The final step involves the reaction of the sulfonate ester with 4-aminobenzamide to form N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide.

Applications De Recherche Scientifique

N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been extensively studied for its potential therapeutic applications. Its ability to inhibit the activity of NF-κB has made it a promising candidate for the treatment of cancer, inflammatory diseases, and autoimmune diseases. In addition, N-(4-butylphenyl)-4-[(8-quinolinylsulfonyl)amino]benzamide has been shown to have immunosuppressive effects, making it a potential treatment for organ transplant rejection and other autoimmune diseases.

Propriétés

Formule moléculaire

C26H25N3O3S

Poids moléculaire

459.6 g/mol

Nom IUPAC

N-(4-butylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide

InChI

InChI=1S/C26H25N3O3S/c1-2-3-6-19-10-14-22(15-11-19)28-26(30)21-12-16-23(17-13-21)29-33(31,32)24-9-4-7-20-8-5-18-27-25(20)24/h4-5,7-18,29H,2-3,6H2,1H3,(H,28,30)

Clé InChI

WVQNEZZPZOMJEE-UHFFFAOYSA-N

SMILES

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

SMILES canonique

CCCCC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.